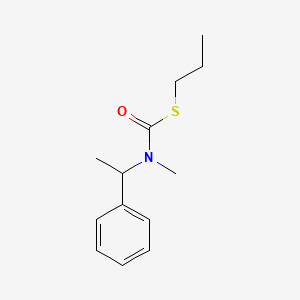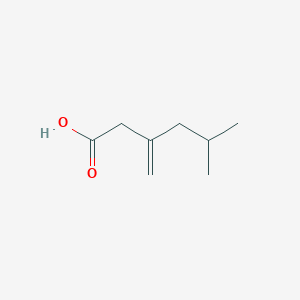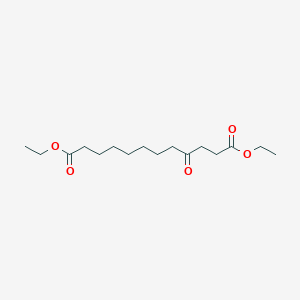
Diethyl 4-oxododecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-oxododecanedioate is an organic compound with the molecular formula C₁₆H₂₈O₅. It is a diester derivative of 4-oxododecanedioic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-oxododecanedioate can be synthesized through several methods. One common method involves the esterification of 4-oxododecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxododecanedioic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 4-hydroxydodecanedioate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxododecanedioic acid.
Reduction: Diethyl 4-hydroxydodecanedioate.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 4-oxododecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 4-oxododecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of different products. These interactions are crucial in determining the compound’s reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
4-oxododecanedioic acid: The parent acid of diethyl 4-oxododecanedioate.
Diethyl 4-hydroxydodecanedioate: A reduced form of the compound.
Diethyl 4-oxooctanedioate: A shorter-chain analog.
Uniqueness
This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
90510-99-9 |
|---|---|
Fórmula molecular |
C16H28O5 |
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
diethyl 4-oxododecanedioate |
InChI |
InChI=1S/C16H28O5/c1-3-20-15(18)11-9-7-5-6-8-10-14(17)12-13-16(19)21-4-2/h3-13H2,1-2H3 |
Clave InChI |
OTTLTGDWSRHUBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCC(=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


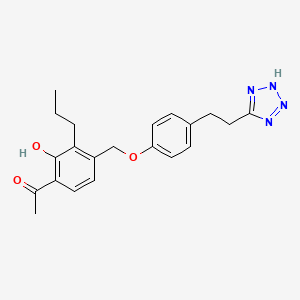
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
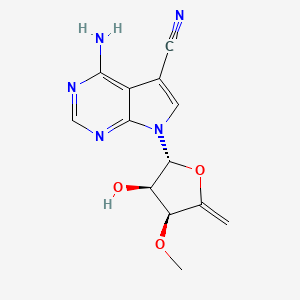
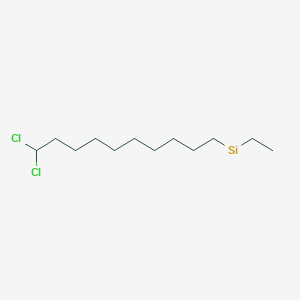
![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
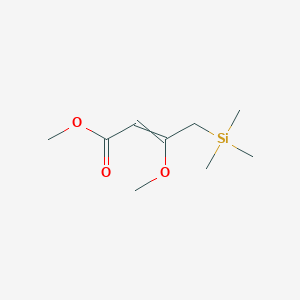
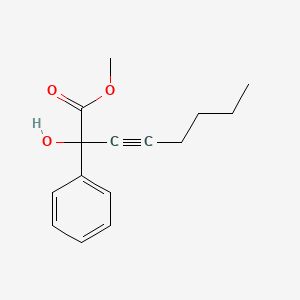
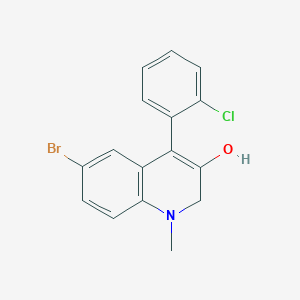
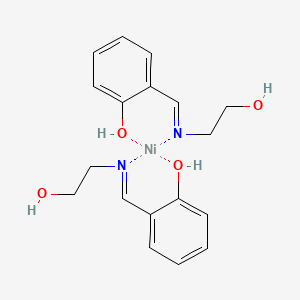
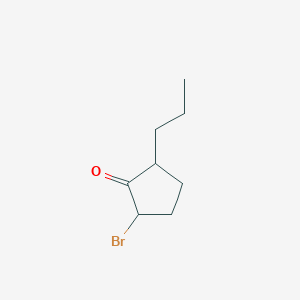
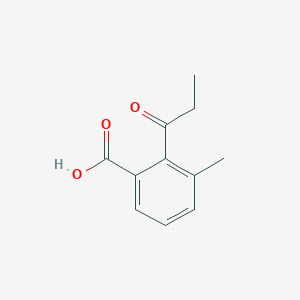
![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
